4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloromethyl group and a fluorophenyl group attached to a pyrazole ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Chloromethyl)-3-fluorobenzaldehyde. This intermediate is then reacted with hydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization to form the pyrazole ring. Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the fluorophenyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Scientific Research Applications
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets. The chloromethyl group can act as a reactive site for further chemical modifications or interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
- 4-(Chloromethyl)-1-methylpiperidine hydrochloride
Uniqueness
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride is unique due to the combination of the chloromethyl and fluorophenyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the fluorine atom can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11Cl2FN2 |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole;hydrochloride |
InChI |
InChI=1S/C11H10ClFN2.ClH/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8;/h2-4,6-7H,5H2,1H3;1H |
InChI Key |
RFNUDPZLONPMCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.